

Application Notes and Protocols for Biotin-PEG4-SH Conjugation

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Compound of Interest		
Compound Name:	Biotin-PEG4-SH	
Cat. No.:	B11929924	Get Quote

These application notes provide a detailed protocol for the conjugation of **Biotin-PEG4-SH** to proteins and other molecules containing maleimide groups. This method is widely used by researchers, scientists, and drug development professionals for applications such as protein labeling, purification, and detection.

Introduction

Biotin-PEG4-SH is a thiol-reactive biotinylation reagent that enables the covalent attachment of biotin to molecules containing a maleimide group. The conjugation is based on the highly efficient and specific Michael addition reaction between the thiol (-SH) group of the **Biotin-PEG4-SH** and the maleimide group of the target molecule.[1][2][3] This reaction forms a stable thioether bond, resulting in a biotinylated molecule.[2] The polyethylene glycol (PEG) spacer arm (PEG4) is hydrophilic, which helps to increase the solubility of the labeled molecule and reduce aggregation.[4] The spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin.

This technology is a cornerstone of bioconjugation, enabling a wide range of applications, including:

- Protein and Antibody Labeling: For use in immunoassays, immunohistochemistry, and flow cytometry.
- Purification of Proteins and Biomolecules: Biotinylated molecules can be efficiently purified using streptavidin or avidin-based affinity chromatography.



- Drug Delivery: As a component of antibody-drug conjugates (ADCs) for targeted therapy.
- Biosensor Development: For the immobilization of biomolecules onto sensor surfaces.

Experimental Protocols Materials and Reagents

- Biotin-PEG4-SH
- · Maleimide-activated protein or other molecule
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
- Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Reagent: Cysteine or β-mercaptoethanol
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or streptavidin/avidin affinity chromatography resin.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve Biotin-PEG4-SH.

Step-by-Step Conjugation Protocol

- Preparation of the Maleimide-Activated Molecule:
 - Dissolve the maleimide-activated protein or molecule in the conjugation buffer at a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for this specific conjugation where the thiol is on the biotin reagent), treat it with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.
 Note: For the reaction of Biotin-PEG4-SH with a maleimide-activated molecule, this step is not necessary for the target molecule.



- Preparation of Biotin-PEG4-SH Solution:
 - Immediately before use, prepare a 10 mM stock solution of Biotin-PEG4-SH in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **Biotin-PEG4-SH** solution to the maleimide-activated protein solution. The optimal molar ratio may need to be determined empirically for each specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
 protected from light.
- · Quenching the Reaction (Optional):
 - To stop the conjugation reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added at a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.
- Purification of the Biotinylated Conjugate:
 - Remove excess, unreacted **Biotin-PEG4-SH** and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column).
 - Alternatively, for purification based on the biotin tag, the conjugate can be captured on a streptavidin or avidin affinity resin. However, elution from these resins can be challenging due to the extremely strong biotin-streptavidin interaction and may require harsh, denaturing conditions. Milder elution can be achieved using monomeric avidin resins.

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by biotin.

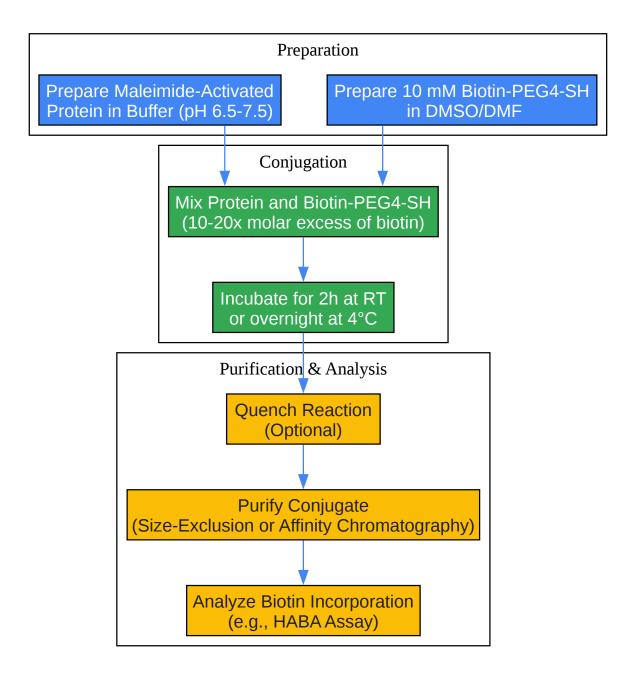
Data Presentation



Parameter	Recommended Value	Notes
pH of Conjugation Buffer	6.5 - 7.5	The thiol-maleimide reaction is most efficient and specific for thiols in this pH range.
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve reaction efficiency.
Molar Ratio (Biotin-PEG4-SH : Protein)	10:1 to 20:1	The optimal ratio should be determined empirically for each protein.
Reaction Time	2 hours at room temperature or overnight at 4°C	Longer incubation at 4°C can be beneficial for sensitive proteins.
Reaction Temperature	Room Temperature or 4°C	
Purification Method	Size-Exclusion Chromatography or Affinity Chromatography	Size-exclusion is recommended for removing excess reagent. Affinity purification is for isolating the biotinylated product.

Mandatory Visualization

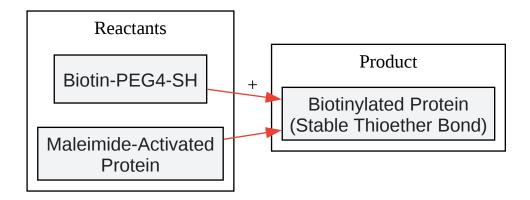




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Caption: Experimental workflow for **Biotin-PEG4-SH** conjugation.





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Caption: Chemical reaction of **Biotin-PEG4-SH** with a maleimide-activated protein.

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